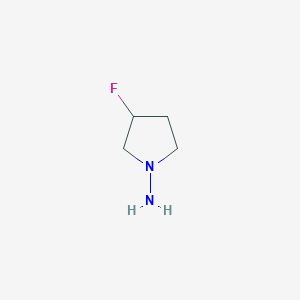

3-Fluoropyrrolidin-1-amine

Overview

Description

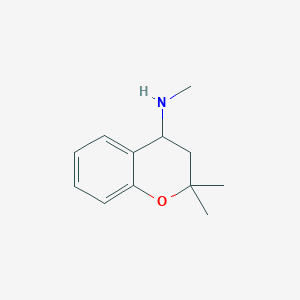

3-Fluoropyrrolidin-1-amine (3-FPA) is a chemical compound that belongs to the class of pyrrolidines. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidines, including 3-Fluoropyrrolidin-1-amine, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .Molecular Structure Analysis

The molecular formula of 3-Fluoropyrrolidin-1-amine is C4H8FN. One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which means that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications

Fluorinated Pyrrolidine Synthesis

3-Fluoropyrrolidin-1-amine is pivotal in synthesizing various fluorinated pyrrolidines. These compounds are synthesized through intramolecular aminofluorination reactions, fluorocyclizations, and iodocyclisations of homoallylic amines and allylic fluorides. The presence of the fluorine atom in these structures significantly influences their chemical properties, enhancing their utility in drug development and organic synthesis.

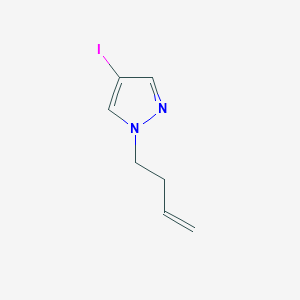

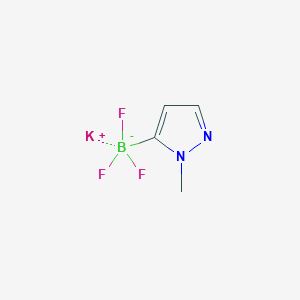

Intramolecular Aminofluorination : The synthesis of 3-fluoropyrrolidines has been achieved through intramolecular aminofluorination of homoallylic amines. A study demonstrated the use of boron trifluoride etherate as an efficient fluorinating agent in this context, mediated by hypervalent iodine(III) reagents (Cui et al., 2014).

Iodocyclisation : Another research highlighted the preparation of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides via 5-exo-trig iodocyclisation, demonstrating the influence of allylic fluorine substituents on stereocontrol (Combettes et al., 2012).

Metal-Free Fluoroamination : The metal-free fluoroamination of allylsilanes to 3-fluoropyrrolidines using Selectfluor® was successfully performed, highlighting the stereochemical outcomes based on the alkene precursor's geometry (Combettes et al., 2012).

Medicinal Chemistry Applications

3-Fluoropyrrolidin-1-amine derivatives are investigated for their potential in drug discovery, particularly as inhibitors of biological targets like dipeptidyl peptidase IV (DPP-IV) and for their antibacterial properties.

Dipeptidyl Peptidase-IV Inhibitors : Research into fluoropyrrolidine amides has shown these compounds to be potent inhibitors of DP-IV, with significant selectivity and pharmacokinetic properties, indicating their potential for treating diseases like diabetes (Caldwell et al., 2004).

Antibacterial Agents : The synthesis of fluorinated pyrrolidine derivatives, such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, has been explored for their antibacterial activity, offering a pathway to new antibacterial agents (Egawa et al., 1984).

Safety and Hazards

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . This suggests that 3-Fluoropyrrolidin-1-amine and other pyrrolidines could have potential applications in drug discovery .

Mechanism of Action

Target of Action

The primary target of 3-Fluoropyrrolidin-1-amine is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a common target for drugs used to treat type 2 diabetes .

Mode of Action

This inhibition could lead to changes in glucose metabolism, potentially providing therapeutic benefits for conditions like type 2 diabetes .

Biochemical Pathways

Given its target, it is likely that it impacts pathways related to glucose metabolism . By inhibiting Dipeptidyl peptidase 4, 3-Fluoropyrrolidin-1-amine could potentially increase the levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon release .

Pharmacokinetics

These properties would significantly impact the bioavailability of 3-Fluoropyrrolidin-1-amine and thus its therapeutic potential .

Result of Action

Given its target, it is likely that it affects glucose metabolism at the cellular level . This could potentially lead to improved glycemic control in individuals with type 2 diabetes .

Action Environment

The action, efficacy, and stability of 3-Fluoropyrrolidin-1-amine could be influenced by various environmental factors. These could include the presence of other drugs, the individual’s health status, genetic factors, and lifestyle choices .

properties

IUPAC Name |

3-fluoropyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FN2/c5-4-1-2-7(6)3-4/h4H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCVASIMCJSYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropyrrolidin-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

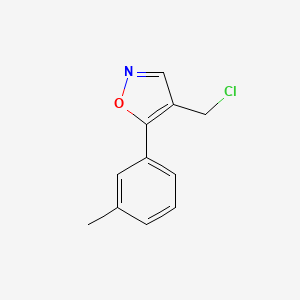

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)

![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)

![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)

![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1490586.png)

![{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490589.png)